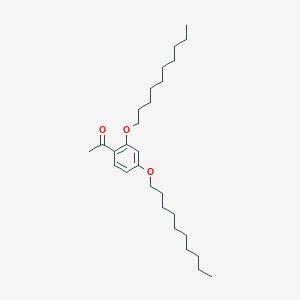

1-(2,4-Bis(decyloxy)phenyl)ethanone

Description

1-(2,4-Bis(decyloxy)phenyl)ethanone is a hydroxyacetophenone derivative featuring two decyloxy (C₁₀H₂₁O⁻) substituents at the 2- and 4-positions of the phenyl ring, with an acetyl group at the 1-position. Its synthesis typically involves alkylation of dihydroxyacetophenone precursors followed by purification steps .

Properties

Molecular Formula |

C28H48O3 |

|---|---|

Molecular Weight |

432.7 g/mol |

IUPAC Name |

1-(2,4-didecoxyphenyl)ethanone |

InChI |

InChI=1S/C28H48O3/c1-4-6-8-10-12-14-16-18-22-30-26-20-21-27(25(3)29)28(24-26)31-23-19-17-15-13-11-9-7-5-2/h20-21,24H,4-19,22-23H2,1-3H3 |

InChI Key |

KDKJLZBGNQGYGA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC1=CC(=C(C=C1)C(=O)C)OCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Bis(decyloxy)phenyl)ethanone typically involves the reaction of 2,4-dihydroxyacetophenone with decyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile under reflux conditions for several hours to ensure complete substitution of the hydroxyl groups with decyloxy groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Bis(decyloxy)phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The ethanone group can be oxidized to form carboxylic acids.

Reduction: The ethanone group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Materials Science

Liquid Crystals:

One of the most significant applications of 1-(2,4-Bis(decyloxy)phenyl)ethanone is in the development of liquid crystal materials. These compounds are crucial for the manufacturing of displays in electronics (LCDs). The presence of long alkyl chains enhances the fluidity and alignment properties of liquid crystals, making them suitable for display technologies .

Polymer Composites:

In polymer science, this compound can be utilized as a plasticizer or additive to improve the mechanical properties and thermal stability of polymer composites. Its incorporation into polymers can lead to enhanced flexibility and durability, which are essential for various industrial applications .

Organic Synthesis

Intermediate in Organic Reactions:

this compound serves as an important intermediate in organic synthesis pathways. It can be utilized in the preparation of more complex molecules through various chemical transformations such as oxidation, reduction, and coupling reactions. This versatility makes it valuable for synthesizing pharmaceuticals and agrochemicals .

Diversity-Oriented Synthesis:

The compound plays a role in diversity-oriented synthesis strategies aimed at creating libraries of biologically active compounds. By modifying the functional groups on the phenyl ring or altering the alkyl chains, researchers can generate a variety of derivatives that may exhibit different biological activities .

Medicinal Chemistry

Potential Anticancer Agents:

Research has indicated that derivatives of this compound may possess anticancer properties. Studies involving structure-activity relationship (SAR) analyses have shown that modifications to the compound can enhance its efficacy against various cancer cell lines .

Antimicrobial Activity:

Some studies suggest that compounds related to this compound exhibit antimicrobial activity. This property is particularly relevant in the development of new antibiotics or antifungal agents as resistance to existing drugs continues to rise .

Case Study 1: Liquid Crystal Displays

A study conducted on the application of this compound in liquid crystal displays demonstrated significant improvements in response times and thermal stability when incorporated into LCD formulations. The findings indicated that displays utilizing this compound showed better performance metrics compared to traditional liquid crystal mixtures .

Case Study 2: Anticancer Research

In a recent investigation published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their effects on breast cancer cell lines. The results revealed that certain modifications enhanced cytotoxicity significantly compared to the parent compound, suggesting potential pathways for drug development targeting cancer treatment .

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(decyloxy)phenyl)ethanone involves its interaction with various molecular targets. The decyloxy groups increase the lipophilicity of the compound, allowing it to interact with lipid membranes and potentially disrupt their function. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding to proteins and other biomolecules .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Number and Position

Target Compound : 1-(2,4-Bis(decyloxy)phenyl)ethanone

- Structure : Two decyloxy groups (positions 2 and 4), acetyl group (position 1).

- Molecular Formula : C₂₈H₄₈O₃ (estimated based on ).

- Key Properties : High lipophilicity, low water solubility, and thermal stability due to long alkyl chains .

Analog 1 : 1-[4-(Decyloxy)-2-hydroxyphenyl]ethanone (CAS 143286-86-6)

- Structure : One decyloxy group (position 4), hydroxyl group (position 2).

- Molecular Formula : C₁₈H₂₈O₃, Molecular Weight: 292.42 g/mol.

- Comparison: The hydroxyl group increases polarity, enhancing solubility in polar solvents like ethanol. This compound is less lipophilic than the target, limiting its utility in hydrophobic matrices .

Analog 2 : 1-[4-(Hexadecyloxy)-2-hydroxyphenyl]ethanone (CAS 143286-87-7)

- Structure : One hexadecyloxy group (C₁₆H₃₃O⁻, position 4), hydroxyl group (position 2).

- Molecular Formula : C₂₄H₄₀O₃, Molecular Weight: 376.58 g/mol.

- Comparison : The longer hexadecyl chain increases hydrophobicity compared to the target compound but lacks the second decyloxy group, reducing steric hindrance and altering crystallinity .

Alkoxy Chain Length Variations

Analog 3 : 1-[4-(Hexyloxy)-2-hydroxyphenyl]ethanone (CAS 143286-85-5)

- Structure : One hexyloxy group (C₆H₁₃O⁻, position 4).

- Molecular Formula : C₁₄H₂₀O₃, Molecular Weight: 236.31 g/mol.

- Comparison : Shorter alkyl chains reduce lipophilicity, making this analog more soluble in organic solvents like acetone. The target compound’s dual decyloxy groups provide superior membrane permeability in biological systems .

Functional Group Modifications

Analog 4 : 1-[2,4,6-Trihydroxy-3,5-bis(3-methylbutyl)phenyl]ethanone

- Structure : Three hydroxyl groups (positions 2,4,6) and two branched alkyl groups (3-methylbutyl).

- Molecular Formula : C₁₈H₂₈O₄, Molecular Weight: 308.42 g/mol.

- Comparison: Hydroxyl groups enable hydrogen bonding, increasing water solubility. The target compound’s decyloxy groups lack hydrogen-bonding capacity, favoring non-polar applications .

Analog 5 : 1-(3-(Benzylideneamino)phenyl)ethanone Derivatives

Physicochemical and Application-Specific Comparisons

| Property | Target Compound | Analog 1 (CAS 143286-86-6) | Analog 3 (CAS 143286-85-5) | Analog 4 (C₁₈H₂₈O₄) |

|---|---|---|---|---|

| Molecular Weight | ~436.6 g/mol (estimated) | 292.42 g/mol | 236.31 g/mol | 308.42 g/mol |

| Solubility | Low in water, high in DCM | Moderate in ethanol | High in acetone | Moderate in methanol |

| Lipophilicity (LogP) | ~9.5 (predicted) | ~6.2 | ~4.8 | ~3.5 |

| Bioactivity | Not reported | Not reported | Not reported | Antifungal potential |

Biological Activity

1-(2,4-Bis(decyloxy)phenyl)ethanone is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to synthesize existing knowledge regarding the biological activity of this compound, including its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phenyl ring substituted with two decyloxy groups and an ethanone functional group. The presence of long alkyl chains (decyloxy groups) enhances its lipophilicity, which is crucial for biological interactions.

Antibacterial Properties

Research has indicated that compounds with similar structures exhibit significant antibacterial activity. For instance, derivatives of bis(thiourea) containing long alkyl chains have shown promising results against Gram-negative bacteria such as Escherichia coli. These derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 135 µg/mL for certain configurations . The mechanism behind this activity is attributed to the ability of long alkyl chains to disrupt microbial cell walls, enhancing the penetration of the active moieties into bacterial cells .

The antibacterial activity is believed to stem from the interaction between the thiourea moieties and bacterial surfaces. The protonation of N-H and C=S groups under acidic conditions allows for effective binding to carboxyl and phosphate groups on bacterial membranes, leading to increased permeability and cell lysis .

Study 1: Antibacterial Efficacy

A study conducted on various bis(thiourea) derivatives, including those related to this compound, showed that compounds with longer alkyl chains exhibited enhanced bacteriostatic effects against E. coli. The study reported that derivatives with decyloxy substituents had MIC values significantly lower than those with shorter alkyl chains .

Study 2: Structure-Activity Relationship

Another investigation focused on the structure-activity relationship (SAR) of phenolic compounds with varying alkyl chain lengths. It was found that increasing the length of the alkyl chain improved biological activity due to increased hydrophobic interactions with lipid membranes . This finding supports the hypothesis that this compound may possess similar or enhanced biological properties compared to its shorter-chain analogs.

Comparative Data Table

| Compound Name | Structure | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | Structure | 135 | Antibacterial |

| Bis(thiourea derivative with n=10 | Structure | 135 | Antibacterial |

| Bis(thiourea derivative with n=12 | Structure | 145 | Antibacterial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.